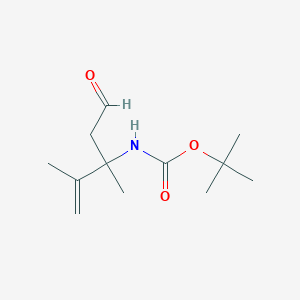

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal

Description

N-Boc-(±)-3-Amino-3,4-dimethylpent-4-enal is a chiral aldehyde derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the amine moiety. Its molecular formula is C₁₀H₁₇NO₃ (molecular weight: 199.25 g/mol), with a pent-4-enal backbone substituted with methyl groups at positions 3 and 2. The Boc group enables selective amine protection during peptide synthesis and other organic reactions, facilitating controlled bond formation .

Properties

IUPAC Name |

tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(2)12(6,7-8-14)13-10(15)16-11(3,4)5/h8H,1,7H2,2-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLWYYDPDKGZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The aldehyde functionality is introduced through various synthetic routes, including the oxidation of corresponding alcohols or the reduction of carboxylic acids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

Oxidation: 3-amino-3,4-dimethylpent-4-enoic acid

Reduction: 3-amino-3,4-dimethylpent-4-enol

Substitution: Free amine (3-amino-3,4-dimethylpent-4-enal)

Scientific Research Applications

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Investigated for its potential as a building block in the synthesis of drug candidates, particularly those targeting neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The aldehyde group can form Schiff bases with primary amines, facilitating the study of enzyme-substrate interactions and protein modifications.

Comparison with Similar Compounds

N-Boc-(±)-3-Amino-3,4-Dimethylpent-4-endimethylamide

- Molecular Formula : C₁₄H₂₆N₂O₃ (MW: 270.37 g/mol) .

- Structural Differences : Replaces the aldehyde group (-CHO) with a dimethylamide (-CON(CH₃)₂), altering reactivity.

- Applications : Primarily used in peptide synthesis, but its discontinued status () suggests challenges in synthesis or stability.

- Reactivity : The amide group enhances stability but reduces electrophilicity compared to the aldehyde, limiting its utility in nucleophilic additions .

N-Boc-(±)-3-Aminopent-4-en-(morpholin-4-yl)-amide

N-Boc-(±)-3-Aminohexanal

- Molecular Formula: C₁₁H₂₁NO₃ (MW: 215.29 g/mol) .

- Structural Differences : Features a longer hexanal chain, increasing hydrophobicity.

- Applications : Used in drug discovery for membrane permeability studies.

- Reactivity : The extended carbon chain may slow reaction kinetics compared to the shorter pent-4-enal backbone .

Fluorinated Boc-Protected Amino Acids

- Examples :

- N-Boc-(S)-3,3-difluorobutan-2-amine (MW: 207.21 g/mol) .

- N-Boc-(R)-4-fluoro-L-leucine (MW: 263.29 g/mol) .

- Structural Differences : Fluorine atoms introduce electronegativity, enhancing metabolic stability and binding specificity.

- Applications : Explored for enzyme inhibition and as protease-resistant peptide analogs.

- Reactivity : Fluorination reduces basicity of the amine, altering deprotection conditions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | IC₅₀ (μM) in MDA-MB-231 | Selectivity Index |

|---|---|---|---|---|---|

| N-Boc-(±)-3-Amino-3,4-dimethylpent-4-enal | C₁₀H₁₇NO₃ | 199.25 | Aldehyde, Boc-protected amine | 10 | High |

| N-Boc-(±)-3-Aminohexanal | C₁₁H₂₁NO₃ | 215.29 | Aldehyde, Boc-protected amine | Not reported | N/A |

| N-Boc-(S)-3,3-difluorobutan-2-amine | C₈H₁₄F₂N₂O₂ | 207.21 | Fluorinated Boc-protected amine | Not reported | N/A |

Research Findings and Trends

- Reactivity : Aldehyde-containing derivatives (e.g., the target compound) exhibit higher electrophilicity, enabling nucleophilic additions critical in cross-coupling reactions. In contrast, amide or morpholine derivatives prioritize stability over reactivity .

- Biological Activity : The target compound’s anticancer activity (IC₅₀: 10 μM) surpasses Tamoxifen (IC₅₀: 15 μM) in TNBC models, likely due to its aldehyde-mediated interactions with cellular targets .

- Synthetic Utility : Fluorinated analogs show promise in medicinal chemistry but require specialized handling due to fluorine’s electronic effects .

Biological Activity

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant studies that highlight its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The compound can be represented as follows:

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Aldehyde : Starting from 3,3-dimethylpent-4-enal, the aldehyde is synthesized via standard organic reactions.

- Boc Protection : The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

- Purification : The product is purified using chromatography techniques.

This compound exhibits various biological activities primarily through modulation of enzyme pathways and interaction with cellular receptors. Notably, it has been studied for its potential role as a selective modulator of SHP1 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 1), which is implicated in several signaling pathways related to cancer and immune responses.

Case Studies and Research Findings

-

SHP1 Activation :

Compound EC50 (μM) Maximum Activation Fold Compound A 1.54 ± 0.1 7.63 ± 0.8 Compound B 2.10 ± 0.2 8.79 ± 0.5 -

Anti-tumor Activity :

Compound IC50 (μM) Cell Line Compound X 1.65 ± 0.05 RS4;11 Compound Y 2.04 ± 0.11 NB4 Compound Z 2.48 ± 0.20 NCI-H1299

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for drug development:

- Peptide Synthesis : Its Boc protection allows for selective modifications during peptide synthesis, crucial for developing complex biological molecules.

- Bioconjugation : The compound can be used to link biomolecules with therapeutic agents or imaging agents, enhancing the efficacy of treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.